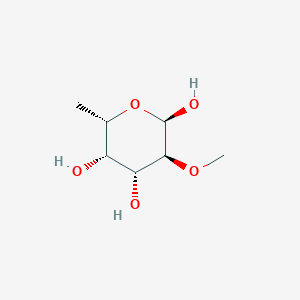

6-Deoxy-2-O-methyl-alpha-L-galactopyranose

説明

Structure

3D Structure

特性

CAS番号 |

1887228-22-9 |

|---|---|

分子式 |

C7H14O5 |

分子量 |

178.18 g/mol |

IUPAC名 |

(2R,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 |

InChIキー |

YLAMTMNJXPWCQN-CXNFULCWSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)O |

正規SMILES |

CC1C(C(C(C(O1)O)OC)O)O |

melting_point |

150 - 152 °C |

物理的記述 |

Solid |

製品の起源 |

United States |

Biological Functions and Roles of 6 Deoxy 2 O Methyl Alpha L Galactopyranose and Glycoconjugates Thereof

Integration into Complex Glycans and Polysaccharide Structures

As a monosaccharide, 6-Deoxy-2-O-methyl-alpha-L-galactopyranose functions as a building block for larger, more complex carbohydrate polymers. Its structural properties, including the deoxy modification at the C-6 position and methylation at the C-2 position, contribute to the unique chemical and antigenic properties of the glycoconjugates it forms.

This sugar is primarily found as a component of glycans on the exterior of Gram-negative bacteria, where it contributes to the architecture and function of the cell wall's outer membrane.

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and a critical virulence factor. glycoscience.ru It is typically composed of three parts: Lipid A, a core oligosaccharide, and the O-antigen. brainkart.com The O-antigen is a long polysaccharide chain that extends from the cell surface and is the most variable part of the LPS molecule. glycoscience.ru This structural diversity, created by using different sugars and linkages, results in different serotypes within a bacterial species. brainkart.com

The compound this compound has been identified as a key structural component of the O-antigen in the non-O1, non-O139 serogroup Vibrio cholerae O31. The O-antigen of this serogroup is a complex polysaccharide built from repeating units that include this specific methylated deoxysugar.

The O-antigen plays a crucial role in bacterial virulence and survival. It can protect the bacterium from the host's complement system and phagocytosis. Furthermore, the high degree of variability in O-antigen structures allows bacteria like V. cholerae to evade the host's immune response. nih.gov Changes in the O-antigen structure can create new serogroups that are not recognized by pre-existing antibodies in a host population. nih.gov The O-antigen can also serve as a receptor for bacteriophages, influencing the susceptibility of the bacteria to viral infection. nih.gov The presence of unusual and modified sugars, such as this compound, is central to generating this antigenic diversity and thus contributes to the bacterium's pathogenic potential. nih.govyoutube.com

Table 1: Occurrence of this compound in Bacterial LPS

| Bacterial Species | Serogroup | Polysaccharide Component | Role |

| Vibrio cholerae | O31 | O-Antigen | Contributes to serotype specificity and antigenic variability. nih.gov |

Extracellular polysaccharides (EPS) are high-molecular-weight polymers secreted by bacteria into their surrounding environment. apsnet.orgfrontiersin.org These molecules are major components of biofilms and play roles in adhesion, protection from environmental stress, and pathogenesis. nih.govnih.gov The composition of EPS is highly variable but often includes neutral hexoses, uronic acids, and 6-deoxyhexoses such as L-fucose and L-rhamnose. apsnet.org While methylated sugars are known to occur in bacterial polysaccharides, current scientific literature does not specifically identify this compound as a constituent of a characterized bacterial EPS. A related compound, 3-O-methyl-rhamnose (acofriose), has been noted as part of the exopolysaccharide from the cyanobacterium Arthrospira platensis. umons.ac.beacs.org

Surface layers (S-layers) are crystalline arrays of protein or glycoprotein (B1211001) subunits that form the outermost cell envelope in many bacteria and most archaea. oup.commdpi.com When glycosylated, the attached glycan chains contribute to the diversification of the cell surface. oup.com These glycan chains can be complex, often composed of repeating units containing a variety of sugars, including neutral hexoses and 6-deoxyhexoses. nih.gov The structural diversity of S-layer glycans in bacteria is extensive and can be compared to the diversity of LPS in Gram-negative bacteria. nih.gov While methylation of sugar residues within S-layer glycans has been reported, there is no direct evidence in the reviewed literature confirming the presence of this compound in a specific S-layer glycoprotein. nih.gov

N-linked glycosylation is a common protein modification in eukaryotes, but the resulting glycan structures differ significantly from prokaryotic polysaccharides. Eukaryotic N-glycans are built upon a conserved core structure and processed in the endoplasmic reticulum and Golgi apparatus. wikipedia.org Based on available scientific literature, the sugar this compound is not a known constituent of mammalian, insect, or plant N-linked glycans. These structures are typically composed of more common monosaccharides like N-acetylglucosamine, mannose, galactose, and sialic acid (in mammals), with specific modifications like core fucosylation being characteristic of plants and insects. wikipedia.orgnih.gov

Glycoconjugates on the cell surface are fundamentally involved in cell recognition processes. By being displayed on the outermost surface of the bacterial cell as part of the LPS O-antigen, glycosides of this compound are positioned to be primary points of contact between the bacterium and its environment. This interaction is a form of cell recognition. For pathogenic bacteria like Vibrio cholerae, the O-antigen is a key molecular pattern recognized by the host's immune system. nih.govnih.gov The unique structure conferred by sugars like this compound allows the bacterium to present a distinct antigenic face, which is critical for evading host immunity. nih.gov

Furthermore, bacterial surface polysaccharides can be recognized by bacteriophages, serving as docking sites for infection. nih.gov Therefore, the presence of this sugar within the O-antigen directly implicates it in the recognition between the bacterium and its specific viruses. While this establishes a clear role in extracellular recognition, there is no direct evidence to suggest a role for this specific sugar in intracellular signaling pathways.

Compound Index

Despite a comprehensive search of available scientific literature, there is currently insufficient specific information on the chemical compound "this compound" to generate a detailed and scientifically accurate article that adheres to the provided outline.

Research on related compounds, such as 6-deoxy sugars (like L-fucose) and other methylated monosaccharides, indicates their importance in various biological processes. These related molecules are known to be components of bacterial cell walls, specifically in lipopolysaccharides, and can play roles in host-microbe interactions and pathogenicity. However, the specific biological functions, enzymatic dynamics, and contributions to microbial interactions of "this compound" have not been sufficiently elucidated in published research to provide the level of detail required by the requested article structure.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on "this compound," it is not possible to generate the requested content at this time. Further research into this specific compound is needed before a thorough and informative article on its biological roles can be written.

Advanced Analytical and Structural Elucidation Techniques for 6 Deoxy 2 O Methyl Alpha L Galactopyranose

High-Resolution Spectroscopic Methods for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the solution-state conformation of 6-Deoxy-2-O-methyl-alpha-L-galactopyranose. Both ¹H and ¹³C NMR spectra provide a wealth of structural information. nih.govchemicalpapers.com

The ¹H NMR spectrum reveals the chemical environment of each proton. The chemical shifts (δ) of the anomeric proton (H-1) and the methyl group protons (H-6 and O-CH₃) are particularly diagnostic. The coupling constants (J-values) between adjacent protons are crucial for conformational analysis. For instance, a large ³J(H,H) value (typically 8-10 Hz) between vicinal axial protons is indicative of a ¹C₄ chair conformation, which is expected for L-pyranosides. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all proton and carbon signals unequivocally. Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, further confirming the stereochemistry and conformation. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shift of the anomeric carbon (C-1) helps confirm the α-configuration. The presence of the O-methyl group at the C-2 position induces a downfield shift (α-effect) on the C-2 signal and smaller upfield or downfield shifts (β- and γ-effects) on adjacent carbons, which can be used to confirm its location. chemicalpapers.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 / H-1 | ~4.8-5.0 | ~100-102 |

| C-2 / H-2 | ~3.6-3.8 | ~78-80 |

| C-3 / H-3 | ~3.8-4.0 | ~70-72 |

| C-4 / H-4 | ~3.9-4.1 | ~72-74 |

| C-5 / H-5 | ~4.0-4.2 | ~68-70 |

| C-6 / H-6 | ~1.2-1.3 | ~16-18 |

| O-CH₃ | ~3.4-3.5 | ~58-60 |

Note: These are estimated values based on data for similar compounds like methyl O-methyl-α-L-rhamnopyranosides. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular identity of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of its elemental composition (C₇H₁₄O₅).

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions, often as adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern, which includes characteristic cross-ring cleavages and glycosidic bond scissions, provides further structural confirmation. acs.org The loss of the methoxy (B1213986) group (-31 Da) or water (-18 Da) are common fragmentation pathways observed for methylated monosaccharides. scilit.com

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₅ |

| Monoisotopic Mass | 178.08412 Da |

| Calculated Exact Mass [M+Na]⁺ | 201.07387 Da |

| Calculated Exact Mass [M+H]⁺ | 179.09192 Da |

Advanced Chromatographic Separation and Purification Techniques

Chromatographic methods are critical for both the analysis of complex mixtures containing this compound and for its purification from synthetic reaction mixtures or natural product extracts.

Gas Chromatography (GC) for Compositional Analysis

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the compositional analysis of polysaccharides. taylorfrancis.com Monosaccharides themselves are not volatile enough for GC analysis and must first be derivatized. A standard and widely used method is the preparation of Partially Methylated Alditol Acetates (PMAAs). researchgate.netuga.edustenutz.eu

For the analysis of a polysaccharide containing this compound residues, the entire polysaccharide is first permethylated, then hydrolyzed to its constituent partially methylated monosaccharides. These are subsequently reduced to alditols (e.g., with sodium borohydride) and then acetylated. The resulting PMAA derivative of this compound is volatile and can be separated by GC and identified by its characteristic retention time and electron ionization (EI) mass spectrum. nih.govnih.gov This powerful technique allows for the determination of glycosidic linkages in complex carbohydrates. taylorfrancis.comuga.edu

High-Performance Liquid Chromatography (HPLC) for Product Purification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of this compound. Due to the polar nature of carbohydrates, various stationary and mobile phases can be employed.

Reversed-phase HPLC using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is a common approach for purifying moderately polar compounds, including O-methylated monosaccharides. nih.govacs.org For enhanced separation of closely related carbohydrate isomers, porous graphitized carbon (PGC) columns can be utilized, offering unique selectivity based on the three-dimensional structure of the analytes. mdpi.com

Detection is often achieved using a refractive index detector (RID) for non-derivatized sugars or a UV detector if the compound is derivatized with a UV-active tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov Preparative HPLC allows for the isolation of the compound in high purity for further structural and functional studies.

Table 3: Exemplary HPLC Conditions for Carbohydrate Purification

| Parameter | Condition 1: Reversed-Phase | Condition 2: PGC |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Hypercarb PGC (e.g., 100 x 2.1 mm, 5 µm) |

| Mobile Phase A | Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient elution | Gradient elution (e.g., 20% to 60% B) mdpi.com |

| Detector | Refractive Index (RI) or ELSD | Mass Spectrometer (MS) or ELSD |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom.

This technique unambiguously determines the absolute stereochemistry at each chiral center, confirming the L-configuration of the galactose backbone. It also provides precise data on bond lengths, bond angles, and torsion angles, which define the exact conformation of the pyranose ring (e.g., ¹C₄ chair). nih.govresearchgate.net Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding networks. researchgate.net While obtaining a suitable single crystal can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.

Table 4: Key Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Space Group & Unit Cell Dimensions | Describes the crystal lattice symmetry and size. |

| Atomic Coordinates | Defines the precise 3D position of every atom. |

| Bond Lengths & Angles | Confirms the covalent structure and identifies any strain. |

| Torsion Angles | Defines the conformation of the pyranose ring and substituents. |

| Absolute Configuration | Unambiguously confirms the stereochemistry (e.g., L-configuration) using anomalous dispersion. |

Biotechnological and Research Applications of 6 Deoxy 2 O Methyl Alpha L Galactopyranose

Development of Glycochemical Probes and Research Tools

The distinct structure of 6-Deoxy-2-O-methyl-alpha-L-galactopyranose makes it and its derivatives suitable for the creation of specialized probes to investigate complex biological processes.

Radiochemical Labeling for Molecular Imaging Research (e.g., Fluorine-18 (B77423) Labeled Glycoconjugates)

Radiolabeled sugars are crucial for in vivo imaging techniques like Positron Emission Tomography (PET). Fluorine-18 is a commonly used radioisotope for this purpose due to its favorable physical and nuclear characteristics. nih.gov The synthesis of fluorine-18 labeled glycoconjugates allows for the non-invasive study of biochemical processes. While direct radiolabeling of this compound with Fluorine-18 is not extensively documented, the principles of labeling other sugar analogs provide a framework for its potential application. The process typically involves nucleophilic substitution reactions where a leaving group on a precursor molecule is replaced by [¹⁸F]fluoride. nih.gov

For instance, the synthesis of other ¹⁸F-labeled fucose analogs has been achieved for various imaging purposes. nih.gov These labeled probes can be used to study metabolic pathways and the biodistribution of fucosylated glycans in health and disease. The development of an ¹⁸F-labeled version of this compound could offer a specific tool to trace the involvement of this particular methylated sugar in biological systems.

Design of Synthetic Analogues for Protein-Carbohydrate Interaction Studies

The methylation at the 2-position of L-fucose can significantly influence its interaction with fucose-binding proteins (lectins). nih.gov Synthetic analogues of this compound are designed to probe and understand these specific protein-carbohydrate interactions. ontosight.ai

Methylated fucose derivatives can exhibit stronger interactions with certain fucose-binding lectins compared to unmodified fucose. nih.gov This enhanced binding can be exploited to design potent inhibitors or high-affinity probes. Researchers synthesize various derivatives to study the biological functions of fucose-containing molecules in processes like cell adhesion and immune responses. ontosight.ai For example, a library of fucosylated mucin core glycopeptides was synthesized to investigate their binding interactions with bacterial lectins, highlighting the importance of specific fucose modifications. nih.gov

| Analogue Type | Research Application | Key Findings |

| Methylated Fucose Derivatives | Studying protein-carbohydrate interactions | Can exhibit stronger binding to lectins compared to unmodified fucose. nih.gov |

| Fluorinated Fucose Analogues | Probing binding mechanisms and as metabolic inhibitors | Introduction of fluorine can enhance protein-ligand interactions. nih.gov |

| Thiol-Containing Fucose Derivatives | Development of enzyme inhibitors | Designed as potential suicide inhibitors for bacterial enzymes. |

Strategies for Modulating Biological Systems

The biological activity of this compound and its derivatives allows for their use in modulating the function of biological systems, particularly in the context of enzymatic activity and microbial interactions.

Enzymatic Inhibition Studies and Glycosidase Modulators

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Inhibitors of these enzymes are valuable research tools and have therapeutic potential. Fucose analogs, including methylated and fluorinated derivatives, have been developed as inhibitors of fucosyltransferases and fucosidases. nih.govnih.gov

For example, fluorinated L-fucose analogs can act as metabolic inhibitors of fucosylation. nih.gov When taken up by cells, these analogs are converted into their corresponding GDP-fucose derivatives, which then act as competitive inhibitors for fucosyltransferases. nih.gov This inhibition can lead to the production of fucose-deficient glycoproteins with altered biological functions. nih.gov Studies have shown that synthetic fluorinated GDP-L-fucose analogs can competitively inhibit various fucosyltransferases. nih.gov

| Enzyme Target | Inhibitor Type | Mechanism of Action |

| Fucosyltransferases (FUTs) | Fluorinated L-fucose analogs | Metabolic conversion to GDP-analogues which act as competitive inhibitors. nih.gov |

| α-L-Fucosidases | Fucose-containing saccharides | Competitive inhibition of enzyme activity. rsc.org |

| Glycosidases (general) | Deoxyfluoro-glycosides | Mechanism-based inhibition leading to a stable enzyme-inhibitor complex. |

Glycan Remodeling in Bacterial Systems for Antimicrobial Research

This compound is found in the lipopolysaccharides of some symbiotic bacteria, such as Rhizobium etli, where it is believed to play a role in the symbiotic relationship with host plants. nih.gov The presence of this modified sugar on the bacterial surface suggests its importance in recognition and interaction with the host environment.

This unique bacterial glycan component can be a target for antimicrobial research. The anti-adhesive properties of 2-O-methyl fucose and its derivatives against pathogens are of particular interest. ontosight.ai By interfering with the adhesion of bacteria to host cells, these compounds could prevent infections. For instance, fucose-binding lectins on pathogenic bacteria are crucial for their attachment to host tissues. researchgate.net Molecules that can block these lectins, such as derivatives of this compound, could serve as anti-adhesive agents. Furthermore, the fucose-sensing systems in some pathogenic bacteria regulate the expression of virulence genes, and modulating these systems with fucose analogs could be a viable antimicrobial strategy. oup.com

Applications in Fundamental Glycoscience and Drug Discovery Research

The study of this compound and its derivatives contributes significantly to our fundamental understanding of glycoscience and opens avenues for drug discovery.

Modified sugars like 2,3,4-tri-O-methylfucose serve as building blocks for the synthesis of glycomimetics, which are compounds designed to mimic the biological activities of natural carbohydrates. ontosight.ai These glycomimetics are valuable tools for designing therapeutic agents that can target specific carbohydrate-protein interactions. ontosight.ai

In drug discovery, fucose analogs are being explored for various therapeutic applications. For example, fluorinated L-fucose analogs have been shown to inhibit the proliferation of cancer cells. nih.govresearchgate.net The development of orally active inhibitors of fucosylation, such as 2-fluorofucose, has shown promise in preclinical models for cancer therapy and inflammation by generating fucose-deficient antibodies and inhibiting neutrophil extravasation. nih.gov The unique properties of this compound, including its natural occurrence in bacteria and its influence on protein binding, make it and its synthetic derivatives promising candidates for the development of novel diagnostics and therapeutics. ontosight.ai

Q & A

Basic Research Question

- 1H NMR : Focus on anomeric proton signals (δ 4.8–5.5 ppm for α-configuration; J₁,₂ coupling constants ~3–4 Hz). Methyl groups at C2 appear as singlets near δ 3.3–3.5 ppm .

- 13C NMR : Confirm deoxygenation at C6 (absence of ~60–70 ppm signal) and methyl ether at C2 (~56 ppm) .

- 2D Techniques : HSQC and NOESY distinguish ring conformations and inter-proton distances, critical for verifying α-L configuration .

What computational methods are employed to predict the conformational flexibility of this compound in solution?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., GLYCAM06) to model chair ↔ twist-boat transitions. Solvent effects (water, DMSO) are incorporated via implicit/explicit solvation models .

- Quantum Mechanical (QM) Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometries and calculates free energy barriers for ring puckering .

- Validation : Compare computed NMR chemical shifts with experimental data to refine models .

How does this compound participate in glycosylation reactions, and what strategies improve glycosidic bond yields?

Advanced Research Question

- Glycosyl Donors : Convert to trichloroacetimidate or thioglycoside derivatives for activation with TMSOTf or NIS/AgOTf .

- Steric Effects : The 2-O-methyl group hinders axial attack, favoring β-glycoside formation. Use bulky protecting groups (e.g., benzyl) to direct reactivity .

- Kinetic vs. Thermodynamic Control : Low temperatures (−40°C) favor kinetic products; prolonged reaction times shift equilibria .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (P302+P352) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First Aid : Immediate rinsing with water for spills (P305+P351+P338) and medical consultation for ingestion (P313) .

How can researchers assess the biological activity of this compound in antimicrobial assays?

Advanced Research Question

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Mode of Action : Fluorescent probes (e.g., SYTOX Green) detect membrane permeability changes. Compare with methylated/deoxy analogs to isolate structure-activity relationships .

- Synergy Studies : Combine with β-lactam antibiotics to evaluate potentiation effects .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Question

- Solvent Selection : Use polar aprotic solvents (e.g., acetone/water mixtures) to enhance solubility. Slow evaporation at 4°C promotes crystal growth .

- Polymorphism : Screen multiple conditions (e.g., methanol, ethyl acetate) to isolate stable polymorphs.

- X-ray Diffraction : Resolve disorder in the methyl group using high-resolution data (Cu-Kα radiation) and SHELX refinement .

How do researchers reconcile contradictory data in the regioselective modification of this compound?

Advanced Research Question

- Case Example : Discrepancies in methylation efficiency may stem from residual moisture or competing side reactions (e.g., oxidation).

- Troubleshooting :

Notes

- Key Citations : Prioritize peer-reviewed journals (e.g., Carbohydrate Research, Bioorganic & Medicinal Chemistry Letters) and computational databases (PubChem) .

- Methodological Rigor : Emphasize reproducibility via detailed reaction logs and spectral validation.

- Safety Compliance : Adhere to institutional guidelines for hazardous chemical handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。